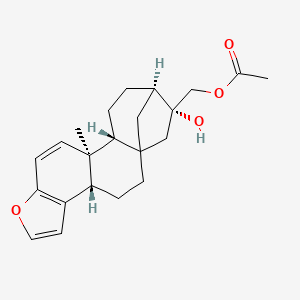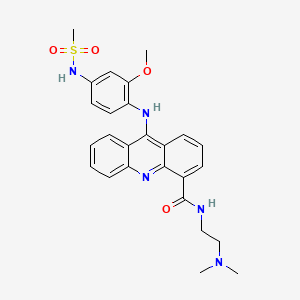
sn16713
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sn16713 is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of diseases mediated by mutated forms of the epidermal growth factor receptor (EGFR), such as various types of cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sn16713 involves multiple steps, starting with the preparation of the acridine core. The key steps include:
Formation of the Acridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the dimethylaminoethyl group and the methoxy-4-((methylsulfonyl)amino)phenyl group through nucleophilic substitution reactions.
Coupling Reactions: Coupling of the substituted acridine with the carboxamide group under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Use of batch reactors for precise control over reaction conditions.
Purification: Multi-step purification processes, including crystallization and chromatography, to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the consistency and efficacy of the final product.
化学反应分析
Types of Reactions
sn16713 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .
科学研究应用
sn16713 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeting EGFR mutations.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of sn16713 involves its interaction with the epidermal growth factor receptor (EGFR). The compound binds to the mutated forms of EGFR, inhibiting its activity and thereby preventing the proliferation of cancer cells. This inhibition occurs through the disruption of downstream signaling pathways that are essential for cell growth and survival .
相似化合物的比较
Similar Compounds
Gefitinib: Another EGFR inhibitor used in cancer treatment.
Erlotinib: Similar in structure and function, used for non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor with broader activity against multiple EGFR mutations.
Uniqueness
sn16713 is unique due to its specific structural features that allow for high affinity binding to mutated EGFR. Its methoxy and methylsulfonyl groups contribute to its selectivity and potency, making it a promising candidate for targeted cancer therapy .
属性
CAS 编号 |
88476-68-0 |
|---|---|
分子式 |
C26H29N5O4S |
分子量 |
507.6 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |
InChI |
InChI=1S/C26H29N5O4S/c1-31(2)15-14-27-26(32)20-10-7-9-19-24(18-8-5-6-11-21(18)28-25(19)20)29-22-13-12-17(16-23(22)35-3)30-36(4,33)34/h5-13,16,30H,14-15H2,1-4H3,(H,27,32)(H,28,29) |
InChI 键 |
PCDQLFWIZFQMAV-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
规范 SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Key on ui other cas no. |
88476-68-0 |
同义词 |
N-(2-dimethylaminoethyl)-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide; SN-16713 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



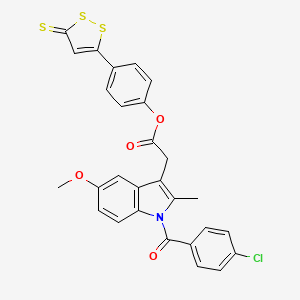
![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)
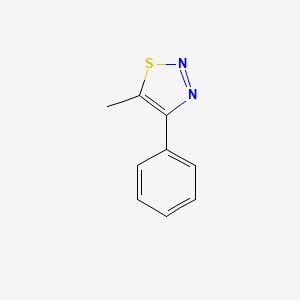
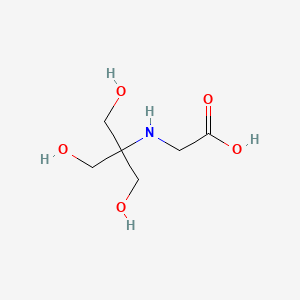

![2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1662995.png)
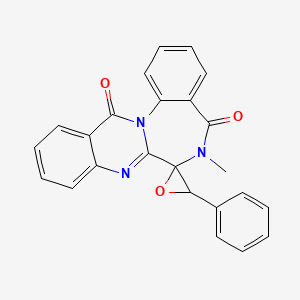
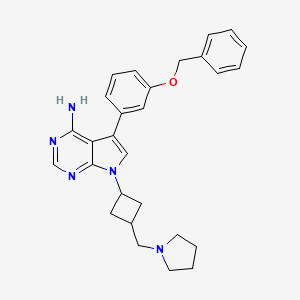
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)



